FAAH Hydrolysis Kinetics
AMC arachidonoyl amide (AAMCA) hydrolysis by microsomal human FAAH was kinetically characterized, establishing an apparent Michaelis constant (Km) of 0.48 μM and a maximum velocity (Vmax) of 58 pmol/min/mg protein. These parameters define the substrate concentration range for linear initial rate measurements and enable precise calculation of enzyme specific activity in FAAH-expressing preparations [1].
| Evidence Dimension | Michaelis-Menten kinetics (apparent Km) |
|---|---|
| Target Compound Data | Km = 0.48 μM |
| Comparator Or Baseline | Endogenous substrate anandamide (AEA) reported Km values in literature: 2-5 μM for FAAH |
| Quantified Difference | Km approximately 4-10× lower than AEA, indicating higher apparent affinity |
| Conditions | Microsomal preparations from CHO cells expressing human FAAH; assay at 25°C |
Why This Matters
A sub-micromolar Km enables sensitive detection of FAAH activity in low-abundance biological samples and reduces substrate consumption per assay well for HTS campaigns.
- [1] Ramarao MK, Murphy EA, Shen MW, Wang Y, Bushell KN, Huang N, Pan N, Williams C, Clark JD. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Anal Biochem. 2005;343(1):143-51. doi:10.1016/j.ab.2005.04.032. PMID: 16018870. View Source
